molecular formula C14H20N4O4 B13431600 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine

1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine

Cat. No.: B13431600
M. Wt: 308.33 g/mol
InChI Key: JYPKBIVPQQYTHP-UHFFFAOYSA-N
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Description

1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine is a synthetic compound with a complex structure It is a derivative of xanthine, a purine base found in most human body tissues and fluids, and certain plants

Preparation Methods

The synthesis of 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine involves several steps. The primary synthetic route includes the alkylation of 3,7-dimethylxanthine with 4-bromobutyric acid ethyl ester under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound.

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the ethoxycarbonyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the reduction of the ethoxycarbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on various biological pathways, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine can be compared with other xanthine derivatives, such as caffeine, theobromine, and theophylline. These compounds share a similar core structure but differ in their side chains and functional groups, leading to unique properties and applications.

    Caffeine: Known for its stimulant effects, caffeine has a methyl group at the 1, 3, and 7 positions.

    Theobromine: Found in chocolate, theobromine has a methyl group at the 3 and 7 positions and a hydrogen at the 1 position.

    Theophylline: Used in respiratory therapies, theophylline has a methyl group at the 1 and 3 positions and a hydrogen at the 7 position.

The uniqueness of this compound lies in its ethoxycarbonylbutyl side chain, which imparts distinct chemical and biological properties compared to other xanthine derivatives.

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

ethyl 5-(3,7-dimethyl-2,6-dioxopurin-1-yl)pentanoate

InChI

InChI=1S/C14H20N4O4/c1-4-22-10(19)7-5-6-8-18-13(20)11-12(15-9-16(11)2)17(3)14(18)21/h9H,4-8H2,1-3H3

InChI Key

JYPKBIVPQQYTHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Origin of Product

United States

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